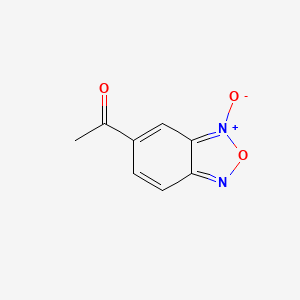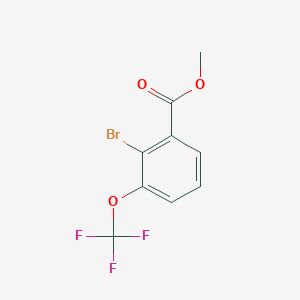
Methyl 2-bromo-3-(trifluoromethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3 It is a derivative of benzoic acid, featuring a bromine atom and a trifluoromethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(trifluoromethoxy)benzoate typically involves the bromination of methyl 3-(trifluoromethoxy)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
Methyl 2-bromo-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of hydrogenated benzoates.
科学的研究の応用
Methyl 2-bromo-3-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of Methyl 2-bromo-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethoxy group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .
類似化合物との比較
Methyl 2-bromo-3-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 3-bromo-2-(bromomethyl)benzoate: Features an additional bromomethyl group, leading to different reactivity and applications.
Methyl 3-(trifluoromethyl)benzoate: Lacks the bromine atom, resulting in different chemical properties and uses.
Methyl 4-bromo-2-(trifluoromethyl)benzoate: Has the bromine atom at a different position, affecting its reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, a tool for biological studies, and a potential candidate for drug development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
特性
CAS番号 |
1159512-47-6 |
|---|---|
分子式 |
C9H6BrF3O3 |
分子量 |
299.04 g/mol |
IUPAC名 |
methyl 2-bromo-3-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-3-2-4-6(7(5)10)16-9(11,12)13/h2-4H,1H3 |
InChIキー |
MSYCBVWTKMSLJH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
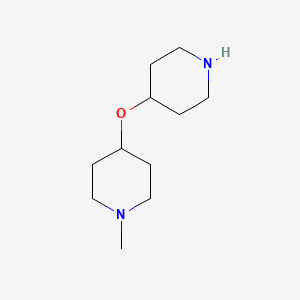
![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)
![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
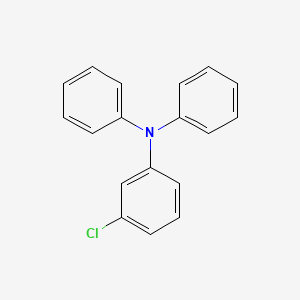

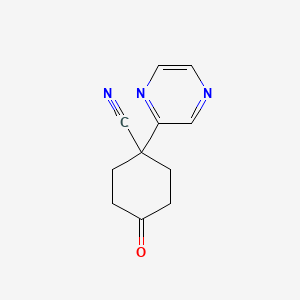
![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)


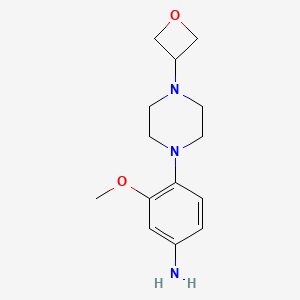
![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)
